1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione, also known as TOFA, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
Synthesis and Structural Analysis
The compound has been investigated for its interaction with divalent cations in aqueous media, leading to the formation of solids with specific formulations. This interaction highlights its potential in the synthesis of metal aquacomplexes, with the structure revealing second-sphere interactions through a network of well-defined hydrogen bonds, contributing to the understanding of its chemical properties and reactivity (Maldonado et al., 2009).
Anticancer, Anti-HIV, and Antimicrobial Activities
Research has shown that derivatives of this compound exhibit considerable anticancer, anti-HIV-1, and antimicrobial activities. Specific derivatives have shown potential against various cancer cell lines, including melanoma and non-small lung cancer, with moderate activity in anti-HIV-1 assays and significant antimicrobial effects against pathogens like P. aeruginosa and S. aureus (Ashour et al., 2012).
Potential as Anti-Proliferative Agents
Novel fused derivatives incorporating this compound have been synthesized and evaluated for their in vitro anti-proliferative activity against human cancer cell lines, showing potent activity comparable to standard drugs like doxorubicin. This research emphasizes its utility as a core structure for developing anti-cancer agents (Sucharitha et al., 2021).
FGFR1 Inhibition for Cancer Treatment
Derivatives of 1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione have been designed, synthesized, and evaluated for their ability to inhibit FGFR1, showing good-to-excellent potency against cancer cell lines. This highlights its potential application in treating FGFR1-mediated cancers (Ye et al., 2015).
properties
IUPAC Name |
2,4-dimethyl-7-[(2-methylphenoxy)methyl]-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-10-6-4-5-7-12(10)24-9-11-8-21-13-14(18-16(21)25-11)19(2)17(23)20(3)15(13)22/h4-7,11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFMBVBYIKXZFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2CN3C4=C(N=C3O2)N(C(=O)N(C4=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642469 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.